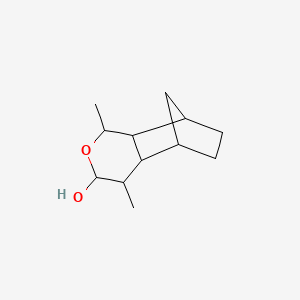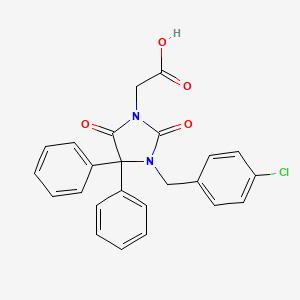
3-(4-Chlorophenyl)-2,5-dioxo-4,4-diphenyl-1-imidazolidineacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-2,5-dioxo-4,4-diphenyl-1-imidazolidineacetic acid is a complex organic compound with a unique structure that includes a chlorophenyl group, two oxo groups, and a diphenyl-imidazolidineacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,5-dioxo-4,4-diphenyl-1-imidazolidineacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) at room temperature under a nitrogen atmosphere . This reaction yields an intermediate compound, which is further processed to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-2,5-dioxo-4,4-diphenyl-1-imidazolidineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-2,5-dioxo-4,4-diphenyl-1-imidazolidineacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-2,5-dioxo-4,4-diphenyl-1-imidazolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)propionic acid: This compound shares the chlorophenyl group but has a simpler structure.
Indole derivatives: These compounds have diverse biological activities and are structurally related due to the presence of aromatic rings.
Uniqueness
3-(4-Chlorophenyl)-2,5-dioxo-4,4-diphenyl-1-imidazolidineacetic acid is unique due to its complex structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
130889-51-9 |
|---|---|
Fórmula molecular |
C24H19ClN2O4 |
Peso molecular |
434.9 g/mol |
Nombre IUPAC |
2-[3-[(4-chlorophenyl)methyl]-2,5-dioxo-4,4-diphenylimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C24H19ClN2O4/c25-20-13-11-17(12-14-20)15-27-23(31)26(16-21(28)29)22(30)24(27,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15-16H2,(H,28,29) |
Clave InChI |
FNASBGMDWYKYTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CC(=O)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


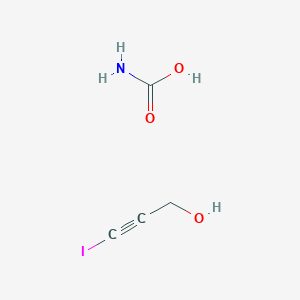
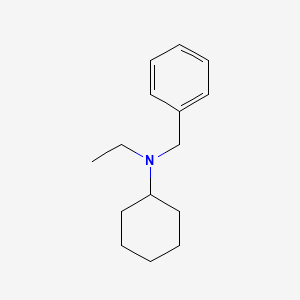
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)


![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
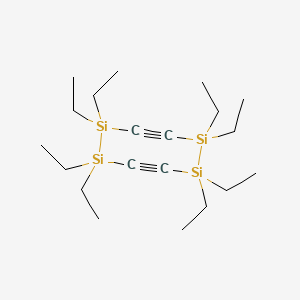
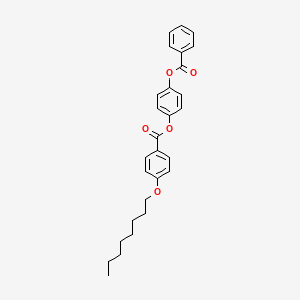
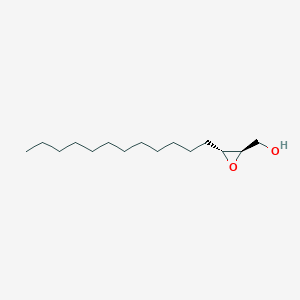
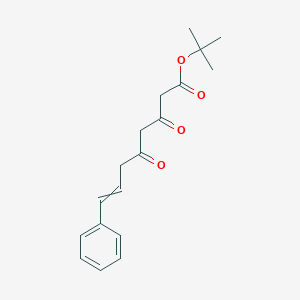
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)
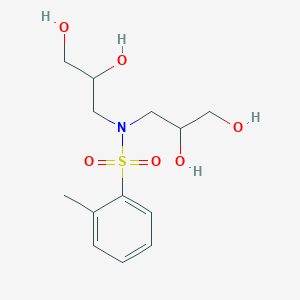
![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
